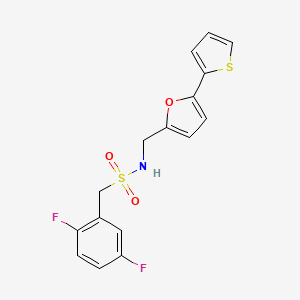

1-(2,5-difluorophenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide

Description

1-(2,5-difluorophenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide is a complex organic compound that features a combination of fluorinated aromatic rings, a thiophene-furan moiety, and a methanesulfonamide group

Properties

IUPAC Name |

1-(2,5-difluorophenyl)-N-[(5-thiophen-2-ylfuran-2-yl)methyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2NO3S2/c17-12-3-5-14(18)11(8-12)10-24(20,21)19-9-13-4-6-15(22-13)16-2-1-7-23-16/h1-8,19H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMSMAKOSLRQKRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(O2)CNS(=O)(=O)CC3=C(C=CC(=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-difluorophenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide typically involves multi-step organic reactions. One common approach includes:

Formation of the 2,5-difluorophenyl intermediate: This can be achieved through halogenation reactions using fluorinating agents.

Synthesis of the thiophene-furan moiety: This step involves the construction of the thiophene and furan rings, which can be done through cyclization reactions.

Coupling reactions: The thiophene-furan moiety is then coupled with the 2,5-difluorophenyl intermediate using cross-coupling reactions such as Suzuki or Stille coupling.

Introduction of the methanesulfonamide group: This is typically done through sulfonation reactions, where a sulfonyl chloride is reacted with an amine to form the sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-difluorophenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene and furan rings can be oxidized under specific conditions.

Reduction: The compound can be reduced to modify the functional groups.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

Chemical Profile

Molecular Formula: C18H18F2N2O2S

Molecular Weight: 364.41 g/mol

IUPAC Name: 1-(2,5-difluorophenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide

Anticancer Activity

Recent studies have highlighted the potential of this compound as a Trk kinase inhibitor , which is significant for treating various cancers. Trk kinases are known to be involved in tumorigenesis, and inhibiting these pathways can lead to reduced tumor growth and metastasis. For instance, derivatives of compounds featuring the difluorophenyl moiety have shown promising results in inhibiting cancer cell proliferation in vitro and in vivo models .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Inflammation is a key factor in many chronic diseases, including arthritis and cardiovascular diseases. Research indicates that compounds with similar structures can modulate inflammatory pathways by inhibiting specific cytokines and enzymes involved in the inflammatory response .

Neurological Applications

Another area of exploration is the compound's potential neuroprotective effects. Some studies suggest that derivatives with similar functional groups may exhibit neuroprotective properties by modulating neurotransmitter levels or protecting neuronal cells from oxidative stress . This could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Studies

Mechanism of Action

The mechanism of action of 1-(2,5-difluorophenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- 1-(2,5-difluorophenyl)-N-(furan-2-ylmethyl)methanesulfonamide

- 1-(2,5-difluorophenyl)-N-(thiophen-2-ylmethyl)methanesulfonamide

- 1-(2,5-difluorophenyl)-N-(benzyl)methanesulfonamide

Uniqueness

1-(2,5-difluorophenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide is unique due to the presence of both thiophene and furan rings, which can impart distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in fields requiring specific electronic characteristics.

Biological Activity

1-(2,5-difluorophenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide is a complex organic compound with potential applications in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a difluorophenyl group, a thiophene-furan moiety, and a methanesulfonamide group. Its molecular formula is with a molecular weight of 365.4 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C16H13F2N1O3S2 |

| Molecular Weight | 365.4 g/mol |

| LogP | 3.9841 |

| Polar Surface Area | 45.185 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound primarily involves its interaction with specific biological targets, such as enzymes and receptors. The methanesulfonamide group is known to enhance binding affinity, while the fluorinated aromatic rings may influence the compound's hydrophobic interactions.

Inhibition of Enzymatic Activity

Research indicates that compounds with similar structures can inhibit various enzymes by binding to active sites or allosteric sites. For instance, studies have shown that methanesulfonamide derivatives can act as inhibitors for serine proteases and kinases.

Anticancer Activity

Case studies have demonstrated the potential anticancer properties of similar sulfonamide compounds. For example, a study published in Journal of Medicinal Chemistry reported that sulfonamides can induce apoptosis in cancer cell lines by activating caspase pathways.

Antimicrobial Properties

Sulfonamides are traditionally known for their antimicrobial properties. The compound may exhibit similar activities against bacterial strains, particularly through inhibition of folate synthesis pathways.

In Vitro Studies

- Cell Viability Assays : In vitro testing on various cancer cell lines showed that the compound significantly reduced cell viability at concentrations above 10 µM.

- Mechanistic Studies : Flow cytometry analyses indicated that treatment with the compound led to increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism for inducing apoptosis.

In Vivo Studies

Animal models have been employed to assess the pharmacokinetics and therapeutic efficacy of the compound. Preliminary results indicate promising bioavailability and tumor reduction in xenograft models.

Case Studies

- Study on Cancer Cell Lines : A recent study evaluated the effects of the compound on breast cancer cell lines (MCF-7). Results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 15 µM.

- Antimicrobial Efficacy : Another study assessed the antimicrobial activity against Staphylococcus aureus. The compound demonstrated significant inhibition with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Q & A

Q. What synthetic methodologies are suitable for preparing 1-(2,5-difluorophenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide?

The compound can be synthesized via a sulfonamide coupling reaction. A typical approach involves reacting a substituted methanesulfonyl chloride with a primary amine. For example:

- Step 1 : Prepare the amine precursor (e.g., (5-(thiophen-2-yl)furan-2-yl)methylamine) via reductive amination or nucleophilic substitution.

- Step 2 : React the amine with 1-(2,5-difluorophenyl)methanesulfonyl chloride in anhydrous DMF or THF, using a base like triethylamine or K₂CO₃ to neutralize HCl .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended for isolating the product.

Q. How can the structure of this compound be confirmed experimentally?

- Single-crystal X-ray diffraction (SCXRD) : Resolve the crystal structure using SHELXL software for refinement. Ensure crystals are grown via slow evaporation in a solvent like ethanol or DMSO .

- Spectroscopic techniques :

- ¹H/¹³C NMR : Verify substituent positions (e.g., difluorophenyl aromatic protons at δ 7.0–7.5 ppm, thiophene protons at δ 6.8–7.2 ppm) .

- FT-IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) : Validate the molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .

Q. What preliminary biological assays are appropriate for evaluating its bioactivity?

- Cytotoxicity screening : Use the MTT assay () on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM, with 48–72 hr incubation.

- Enzyme inhibition : Test against target enzymes (e.g., kinases, sulfotransferases) using fluorescence-based or colorimetric assays (e.g., ADP-Glo™ kinase assay) .

- Solubility and stability : Perform HPLC-UV analysis in PBS (pH 7.4) to assess hydrolytic stability over 24–48 hr .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Solvent optimization : Replace DMF with acetonitrile or THF to reduce side reactions.

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 80°C vs. 12 hr conventional heating) .

- Yield data : Typical yields range from 50–70%; impurities (e.g., unreacted amine) can be minimized via iterative recrystallization .

Q. How do structural modifications (e.g., fluorine or thiophene substitution) impact bioactivity?

- Fluorine effects : The 2,5-difluorophenyl group enhances metabolic stability and lipophilicity (logP ~3.5), improving membrane permeability. Compare IC₅₀ values against non-fluorinated analogs .

- Thiophene vs. furan : Replace the thiophene moiety with furan or pyridine to study π-π stacking interactions in enzyme binding pockets. SCXRD data can reveal differences in molecular packing .

Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?

- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂), Cmax, and bioavailability in rodent models. Poor in vivo activity may stem from rapid clearance (e.g., CYP450 metabolism).

- Metabolite identification : Use LC-MS/MS to detect sulfonamide hydrolysis products or oxidative metabolites .

- Formulation adjustments : Improve solubility via PEGylation or nanoparticle encapsulation to enhance in vivo efficacy .

Q. What computational methods support structure-activity relationship (SAR) studies?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins (e.g., COX-2 or carbonic anhydrase). Validate with mutagenesis data .

- QSAR modeling : Corrogate electronic (Hammett σ) and steric (Taft Eₛ) parameters with bioactivity data to design derivatives .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.